molecular formula C28H23ClF3N2NaO6S B12773572 sodium;[3-[[(3R,4R)-6-[(7-chloroquinolin-2-yl)methoxy]-4-hydroxy-3,4-dihydro-2H-chromen-3-yl]methyl]-4-methoxyphenyl]-(trifluoromethylsulfonyl)azanide CAS No. 158102-98-8

sodium;[3-[[(3R,4R)-6-[(7-chloroquinolin-2-yl)methoxy]-4-hydroxy-3,4-dihydro-2H-chromen-3-yl]methyl]-4-methoxyphenyl]-(trifluoromethylsulfonyl)azanide

Cat. No.: B12773572
CAS No.: 158102-98-8
M. Wt: 631.0 g/mol
InChI Key: FZCWCSNKAGYOMQ-AGCLSPCYSA-N
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Description

The compound sodium;[3-[[(3R,4R)-6-[(7-chloroquinolin-2-yl)methoxy]-4-hydroxy-3,4-dihydro-2H-chromen-3-yl]methyl]-4-methoxyphenyl]-(trifluoromethylsulfonyl)azanide is a complex organic molecule with potential applications in various scientific fields. This compound features a quinoline moiety, a chromene ring, and a trifluoromethylsulfonyl group, making it a unique and versatile chemical entity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;[3-[[(3R,4R)-6-[(7-chloroquinolin-2-yl)methoxy]-4-hydroxy-3,4-dihydro-2H-chromen-3-yl]methyl]-4-methoxyphenyl]-(trifluoromethylsulfonyl)azanide involves multiple steps, including the formation of the quinoline and chromene rings, followed by the introduction of the trifluoromethylsulfonyl group. The reaction conditions typically require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, would be essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the chromene ring can be oxidized to form a ketone.

    Reduction: The quinoline moiety can be reduced to form a dihydroquinoline derivative.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dihydroquinoline derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving quinoline and chromene derivatives.

    Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. The quinoline moiety can interact with DNA and enzymes, potentially inhibiting their function. The chromene ring can scavenge free radicals, reducing oxidative stress. The trifluoromethylsulfonyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A quinoline derivative used as an antimalarial drug.

    Coumarin: A chromene derivative with anticoagulant properties.

    Trifluoromethylsulfonyl derivatives: Compounds with similar functional groups used in various chemical and pharmaceutical applications.

Uniqueness

The uniqueness of sodium;[3-[[(3R,4R)-6-[(7-chloroquinolin-2-yl)methoxy]-4-hydroxy-3,4-dihydro-2H-chromen-3-yl]methyl]-4-methoxyphenyl]-(trifluoromethylsulfonyl)azanide lies in its combination of a quinoline moiety, a chromene ring, and a trifluoromethylsulfonyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

158102-98-8

Molecular Formula

C28H23ClF3N2NaO6S

Molecular Weight

631.0 g/mol

IUPAC Name

sodium;[3-[[(3R,4R)-6-[(7-chloroquinolin-2-yl)methoxy]-4-hydroxy-3,4-dihydro-2H-chromen-3-yl]methyl]-4-methoxyphenyl]-(trifluoromethylsulfonyl)azanide

InChI

InChI=1S/C28H23ClF3N2O6S.Na/c1-38-25-8-6-20(34-41(36,37)28(30,31)32)11-17(25)10-18-14-40-26-9-7-22(13-23(26)27(18)35)39-15-21-5-3-16-2-4-19(29)12-24(16)33-21;/h2-9,11-13,18,27,35H,10,14-15H2,1H3;/q-1;+1/t18-,27-;/m1./s1

InChI Key

FZCWCSNKAGYOMQ-AGCLSPCYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[N-]S(=O)(=O)C(F)(F)F)C[C@@H]2COC3=C([C@@H]2O)C=C(C=C3)OCC4=NC5=C(C=CC(=C5)Cl)C=C4.[Na+]

Canonical SMILES

COC1=C(C=C(C=C1)[N-]S(=O)(=O)C(F)(F)F)CC2COC3=C(C2O)C=C(C=C3)OCC4=NC5=C(C=CC(=C5)Cl)C=C4.[Na+]

Origin of Product

United States

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